molecular formula C13H8BrNO B13970576 4-(2-Bromophenoxy)benzonitrile CAS No. 86607-77-4

4-(2-Bromophenoxy)benzonitrile

Cat. No.: B13970576
CAS No.: 86607-77-4
M. Wt: 274.11 g/mol
InChI Key: LXQLLTXQTZDFAC-UHFFFAOYSA-N
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Description

4-(2-Bromophenoxy)benzonitrile is a chemical compound with the molecular formula C13H8BrNO and a molecular weight of 274.12 g/mol . It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a benzonitrile moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-bromophenol with 4-cyanophenol in the presence of a suitable base and solvent. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

4-(2-Bromophenoxy)benzonitrile is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenoxy)benzonitrile
  • 4-(2-Fluorophenoxy)benzonitrile
  • 4-(2-Iodophenoxy)benzonitrile

Uniqueness

4-(2-Bromophenoxy)benzonitrile is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the bromine atom plays a crucial role in the compound’s behavior and interactions.

Properties

CAS No.

86607-77-4

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

4-(2-bromophenoxy)benzonitrile

InChI

InChI=1S/C13H8BrNO/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-8H

InChI Key

LXQLLTXQTZDFAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C#N)Br

Origin of Product

United States

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